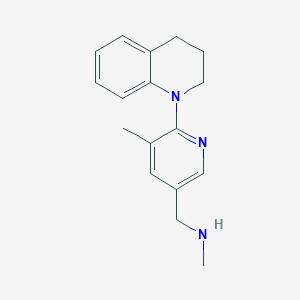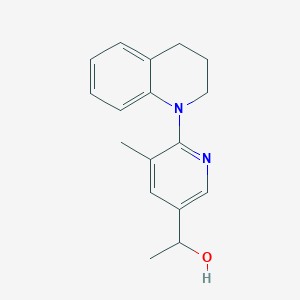![molecular formula C14H14N4O2 B11850477 benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)
benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrrolo[3,4-d]pyrimidine core, which is known for its potential biological activities, including anticancer and antiviral properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzyl-2-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-carboxylat umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Die Aminogruppe wird häufig durch Aminierungsreaktionen unter Verwendung von Reagenzien wie Ammoniak oder Aminen unter bestimmten Bedingungen eingeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Techniken wie kontinuierliche Durchflusschemie und automatisierte Synthese können eingesetzt werden, um die Produktion zu skalieren und gleichzeitig Konsistenz und Effizienz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Benzyl-2-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogenierte Reagenzien, Amine und andere Nucleophile oder Elektrophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, wodurch die biologische Aktivität der Verbindung verbessert wird .
Wissenschaftliche Forschungsanwendungen
Benzyl-2-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-carboxylat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle mit potenziellen biologischen Aktivitäten verwendet.
Biologie: Wird auf seine Wechselwirkungen mit biologischen Makromolekülen untersucht, darunter Proteine und Nukleinsäuren.
Medizin: Wird auf seine Antikrebs-, antiviralen und antimikrobiellen Eigenschaften untersucht.
Wirkmechanismus
Der Wirkmechanismus von Benzyl-2-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es ist bekannt, dass es bestimmte Enzyme wie Cyclin-abhängige Kinasen (CDKs) hemmt, indem es an ihre aktiven Zentren bindet. Diese Hemmung stört den Zellzyklus, was zur Apoptose von Krebszellen führt. Darüber hinaus kann die Verbindung die Virusreplikation stören, indem sie virale Enzyme angreift .
Wirkmechanismus
The mechanism of action of benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. Additionally, the compound may interfere with viral replication by targeting viral enzymes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrazolo[3,4-d]pyrimidin: Bekannt für seine CDK-inhibitorische Aktivität.
Pyrrolo[2,3-d]pyrimidin: Zeigt eine multitarget-Kinasehemmung und Apoptoseinduktion.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin: Ein weiteres Gerüst mit potenziellen Antikrebseigenschaften.
Einzigartigkeit
Benzyl-2-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-carboxylat zeichnet sich durch sein spezifisches Substitutionsschema aus, das seine Bindungsaffinität und Selektivität gegenüber bestimmten biologischen Zielstrukturen erhöht. Diese einzigartige Struktur trägt zu seinen potenten biologischen Aktivitäten bei und macht es zu einer wertvollen Verbindung in der Wirkstoffforschung und -entwicklung .
Eigenschaften
Molekularformel |
C14H14N4O2 |
|---|---|
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
benzyl 2-amino-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H14N4O2/c15-13-16-6-11-7-18(8-12(11)17-13)14(19)20-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H2,15,16,17) |
InChI-Schlüssel |
MICFPMGFNGHTPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CN=C(N=C2CN1C(=O)OCC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11850406.png)
![3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11850411.png)


![5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11850444.png)

![(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate](/img/structure/B11850466.png)


![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)
